molecular formula C8H8ClNO B182451 4-(Chloromethyl)benzamide CAS No. 84545-14-2

4-(Chloromethyl)benzamide

Cat. No. B182451
CAS RN: 84545-14-2
M. Wt: 169.61 g/mol
InChI Key: OVILZFVTUVWJTO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzamide is a chemical compound used in scientific research . It is often used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of 4-(Chloromethyl)benzamide can be achieved through various methods. One such method involves the reaction of 4-(Chloromethyl)benzoic acid with SO2Cl2 under reflux conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)benzamide can be obtained from various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-(Chloromethyl)benzamide can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions, especially when electron-withdrawing groups are present ortho and para to the chlorine .

Scientific Research Applications

  • Antitumor Agent : 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide has been investigated for its potential as an antitumor agent. Degradation studies of this compound are important for understanding its stability and behavior as a drug candidate (Santos et al., 2013).

  • Synthesis of Derivatives : 4-(Chloromethyl)benzamide is used as a precursor in the synthesis of various chemical derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) was synthesized and characterized, demonstrating the versatility of 4-(Chloromethyl)benzamide in chemical synthesis (Bachl & Díaz, 2010).

  • Anti-Tubercular Activity : Novel derivatives of 4-(Chloromethyl)benzamide were synthesized and found to exhibit promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature and favorable ADMET properties (Nimbalkar et al., 2018).

  • Alkaline Phosphatase Inhibitors : Bi-heterocyclic benzamides synthesized from 4-(Chloromethyl)benzamide showed potential as alkaline phosphatase inhibitors. These compounds were evaluated for their inhibitory effects and were found to be effective relative to standard inhibitors (Abbasi et al., 2019).

  • Nanoemulsion for Antitumor Delivery : A nanoemulsion system was developed for the intravenous administration of 4-(Chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with potential antitumor activity. This formulation showed reduced genotoxicity and increased tumor uptake in an experimental model (Duarte et al., 2019).

  • Anticonvulsant Activity : Some para-substituted-N-(2,6-diisopropylphenyl) benzamides, derivatives of 4-(Chloromethyl)benzamide, were synthesized and screened for anticonvulsant activity. One compound, in particular, showed promise as an anticonvulsant with a protective index on the brine shrimp lethality test scale (Afolabi et al., 2012).

  • Electrophilic Properties : The electrophilic properties of derivatives of 4-(Chloromethyl)benzamide were investigated. For instance, N-(acetoxymethyl)-4-chlorobenzamide, a related compound, showed electrophilic characteristics but was not mutagenic in bacterial assays (Overton et al., 1986).

Safety And Hazards

4-(Chloromethyl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .

properties

IUPAC Name

4-(chloromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVILZFVTUVWJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332508
Record name 4-(Chloromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)benzamide

CAS RN

84545-14-2
Record name 4-(Chloromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 28% aqueous ammonia (19.3 g, 317 mmol, 4.0 eq) and toluene (30 mL) was dropwise added a 4-chloromethylbenzoyl chloride. (15.0 g, 79.3 mmol)/toluene (30 mL) solution under ice-cooling. The mixture was stirred at room temperature for 1 hr. and under ice-cooling for 1 hr. The crystals were collected by filtration, washed with water (9 mL) and toluene (9 mL), and dried in vacuo at 40° C. to give the title compound (13.36 g, yield 99.3%) as white crystals.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
99.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
E Kalinichenko, A Faryna, V Kondrateva, A Vlasova… - Molecules, 2019 - mdpi.com
A number of new compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential …
Number of citations: 12 www.mdpi.com
J Bachl, DD Díaz - Molbank, 2010 - mdpi.com
N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] (3) was obtained in 61% yield by nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride (2) with 1,2-phenylenediamine (1…
Number of citations: 1 www.mdpi.com
Y Misawa, N Koumura, H Matsumoto, N Tamaoki… - …, 2008 - ACS Publications
Ionene polymers with N,N′-(p-phenylene)dibenzamide linkages were synthesized in high yields by the copolymerization of 1,4-bis[4-(chloromethyl)benzamide]benzene and α,ω-…
Number of citations: 39 pubs.acs.org
P Cui, N Liu, H Chen, X Li - Chinese Journal of Organic Chemistry, 2018 - sioc-journal.cn
A series of unreported thiouracil derivatives 7 containing a benzothiazole moiety were synthesized by the reaction of 4-oxo-6-phenyl-2-thioxo-1, 2, 3, 4-tetrahydro-pyrimidine-5-…
Number of citations: 2 sioc-journal.cn
M Yoshida - The Chemical Record, 2010 - Wiley Online Library
In this article, novel gel‐forming materials based on oligomeric and polymeric electrolytes for not only water but also organic solvents, including ionic liquids, are highlighted especially …
Number of citations: 25 onlinelibrary.wiley.com
FC Wolff, TL Dillenburg… - Biomedical …, 2018 - Wiley Online Library
… 1) and impurity 2, ie N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl benzamide (Imp. 2) were acquired from Suven Life Sciences (New Jersey, USA). IM …
I Kammakakam, JE Bara, EM Jackson - Polymer Chemistry, 2020 - pubs.rsc.org
Considerable attention has been given to polymeric membranes either containing, or built from, ionic liquids (ILs) in gas separation processes due to their selective separation of CO2 …
Number of citations: 4 pubs.rsc.org
A Marosi, Z Kovács, S Béni, J Kökösi… - European journal of …, 2009 - Elsevier
1 H NMR-pH titrations of cetirizine, the widely used antihistamine and four related compounds were carried out and the related 11 macroscopic protonation constants were determined. …
Number of citations: 21 www.sciencedirect.com
X Wei, SM Husson - Industrial & engineering chemistry research, 2007 - ACS Publications
Imprinted polymers were grafted successfully from silica gel via atom-transfer radical polymerization. Measured binding kinetics for protected amino acid templates onto the molecularly …
Number of citations: 72 pubs.acs.org
Ş Karaca, D Osmaniye, BN Sağlık, S Levent, S Ilgın… - RSC …, 2022 - pubs.rsc.org
The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD). In this work, 14 new …
Number of citations: 7 pubs.rsc.org

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